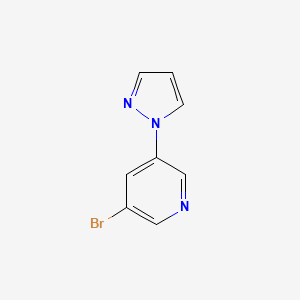

3-Bromo-5-(1H-pyrazol-1-YL)pyridine

Description

Significance of Pyrazole (B372694) and Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

Both pyrazole and pyridine are five- and six-membered heterocyclic rings, respectively, each containing nitrogen atoms. ijraset.com They are not merely simple aromatic structures but are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, making them highly valuable starting points for drug discovery. globalresearchonline.netnih.gov

The pyrazole ring, a five-membered ring with two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ijraset.comglobalresearchonline.netnumberanalytics.com The presence of nitrogen atoms in the pyrazole ring allows for various interactions with biological molecules, contributing to their therapeutic potential. ijraset.com

Similarly, the pyridine ring, a six-membered ring with one nitrogen atom, is a fundamental component in numerous pharmaceuticals and biologically active compounds. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile building block in the synthesis of complex molecules.

Overview of Pyrazole-Pyridine Hybrid Systems in Chemical Research

The combination of pyrazole and pyridine rings into a single molecular entity creates a pyrazole-pyridine hybrid system. ontosight.aimdpi.com This hybridization aims to synergize the beneficial properties of both individual scaffolds, potentially leading to compounds with enhanced biological activity or novel physicochemical characteristics. nih.gov Researchers in medicinal chemistry are particularly interested in these hybrids for their potential to act as kinase inhibitors, which are crucial in cancer therapy, as well as for their anti-inflammatory and antimicrobial applications. ontosight.ai The specific arrangement and connection of the two rings, along with any additional functional groups, can be fine-tuned to target specific biological pathways. ontosight.ai

One notable example is Selpercatinib, a pyrazolo-pyridine hybrid that received FDA approval in 2020 for the treatment of certain types of cancers with RET gene alterations. nih.gov This highlights the therapeutic potential of this class of compounds.

Research Context of Brominated Pyrazolylpyridine Architectures

The introduction of a bromine atom onto the pyrazolylpyridine framework adds another layer of complexity and potential functionality. Bromination, the process of introducing a bromine atom, can significantly alter the electronic properties of the molecule. This can influence its reactivity, stability, and, importantly, its interaction with biological targets.

In the context of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, the bromine atom is positioned on the pyridine ring. This specific placement can be a key factor in its utility as a chemical intermediate. For instance, the bromine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of a diverse library of related compounds. This makes brominated pyrazolylpyridines valuable building blocks in the development of new pharmaceuticals and materials. growingscience.com Research has shown that brominated heterocyclic compounds, including those with pyrazole and pyridine rings, have applications in the development of enzyme inhibitors and have been investigated for their potential in treating a range of diseases. growingscience.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-4-8(6-10-5-7)12-3-1-2-11-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBMUGHGWPSMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-66-1 | |

| Record name | 3-bromo-5-(1H-pyrazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

For a comparative analysis, the ¹H NMR spectrum of 3-bromopyridine (B30812) shows signals for the pyridine (B92270) ring protons in the range of δ 7.19-8.79 ppm. chemicalbook.comuni.lu In the case of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, the pyridine ring protons appear as singlets at δ 8.21 and 8.65 ppm, with the N-H proton of the pyrazole (B372694) ring exhibiting a signal at 14.32 ppm in DMSO-d₆.

Based on these comparisons, the expected ¹H NMR spectrum of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine would feature distinct signals corresponding to the protons of both the pyridine and pyrazole rings. The protons on the pyridine ring are expected to appear in the aromatic region, with their chemical shifts influenced by the bromine substituent and the pyrazolyl group. The protons of the pyrazole ring would also resonate in the aromatic region, with their specific shifts and coupling patterns providing insight into the connectivity of the two heterocyclic rings.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the pyridine and pyrazole rings are expected to have characteristic chemical shifts in the aromatic region, with the carbon atom attached to the bromine atom showing a downfield shift due to the halogen's electronegativity. Analysis of related compounds such as 2-(4-bromophenyl)pyridine (B1270735) shows pyridine carbon signals in the range of δ 120.3-156.2 ppm.

A comprehensive assignment of the ¹H and ¹³C NMR spectra for this compound is presented in the table below, based on predicted values and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~150 |

| Pyridine C3 | - | ~120 |

| Pyridine C4 | ~8.3 | ~140 |

| Pyridine C5 | - | ~138 |

| Pyridine C6 | ~8.8 | ~148 |

| Pyrazole C3' | ~7.8 | ~141 |

| Pyrazole C4' | ~6.5 | ~108 |

| Pyrazole C5' | ~8.5 | ~130 |

Fourier-Transform Infrared (FTIR) Spectroscopy in Compound Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. Although a specific experimental FTIR spectrum for this compound is not available, the expected characteristic absorption bands can be inferred from the analysis of its constituent heterocyclic rings, pyridine and pyrazole.

The FTIR spectrum of pyridine-containing compounds typically exhibits characteristic bands for C-H stretching vibrations of the aromatic ring in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ range. For pyrazole derivatives, the N-H stretching vibration, if present in a tautomeric form, would be observed as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the pyrazole ring also appear in the 3000-3100 cm⁻¹ region, while the C=N and C=C stretching vibrations are found between 1400 cm⁻¹ and 1600 cm⁻¹.

For this compound, the FTIR spectrum is expected to show a combination of these characteristic bands. The presence of the C-Br bond would result in a stretching vibration in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

A summary of the expected FTIR absorption bands for this compound is provided in the table below.

Table 2: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretching (Pyridine & Pyrazole) | 3000 - 3100 |

| C=C and C=N Stretching (Pyridine & Pyrazole) | 1400 - 1600 |

| C-Br Stretching | 500 - 700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The predicted monoisotopic mass of this compound is 222.9745 Da. researchgate.net In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z values corresponding to this mass, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound under mass spectrometric conditions is anticipated to follow pathways characteristic of pyridine and pyrazole derivatives. The fragmentation could involve the loss of the bromine atom, leading to a fragment ion at [M-Br]⁺. Cleavage of the N-N bond in the pyrazole ring or fragmentation of the pyridine ring could also occur, resulting in a series of smaller fragment ions.

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, providing further insight into its gas-phase ion structure. researchgate.net For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 136.1 Ų. researchgate.net

The table below summarizes the predicted m/z values for common adducts of this compound.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.98178 |

| [M+Na]⁺ | 245.96372 |

| [M-H]⁻ | 221.96722 |

| [M+NH₄]⁺ | 241.00832 |

| [M+K]⁺ | 261.93766 |

Data sourced from PubChemLite. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of a molecule is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. In the absence of a crystal structure for the free ligand, insights into its potential intermolecular interactions can be gained from the crystal structures of its metal complexes.

For instance, in the crystal structure of a bis{2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine}iron(II) complex, the ligand molecules are involved in various intermolecular contacts. iucr.orgresearchgate.netiucr.org Hirshfeld surface analysis of this complex reveals that H···H, H···C/C···H, H···Br/Br···H, and H···N/N···H contacts are significant contributors to the crystal packing. iucr.orgresearchgate.net Specifically, weak C-H···π interactions are observed between the pyrazole and phenyl rings, leading to the formation of supramolecular chains. iucr.orgresearchgate.netiucr.org These chains are further linked into layers by weak C-H···N/C interactions. iucr.orgresearchgate.net These observations suggest that the this compound molecule itself is likely to engage in similar π-π stacking and hydrogen bonding interactions in its solid state.

The this compound moiety is a versatile ligand in coordination chemistry, capable of coordinating to metal ions through the nitrogen atoms of both the pyridine and pyrazole rings. The coordination geometry of metal complexes incorporating this ligand provides valuable information about its electronic and steric properties.

In the aforementioned iron(II) complex, the 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine ligand acts as a tridentate ligand, coordinating to the Fe(II) ion through the nitrogen atoms of the pyrazole, pyridine, and triazole rings. iucr.orgresearchgate.netiucr.org This coordination results in a pseudo-octahedral geometry around the central iron ion. iucr.orgresearchgate.netiucr.org The average Fe-N bond distance in this complex is 1.949 Å, which is indicative of a low-spin state for the Fe(II) ion. iucr.orgresearchgate.net The ligand molecules in the complex are nearly planar, demonstrating the rigidity of the pyrazolyl-pyridine backbone. iucr.org

The ability of the this compound unit to form stable complexes with transition metals highlights its potential as a building block for the construction of functional coordination compounds.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to investigate the electronic and geometric properties of molecules. By employing functionals like B3LYP and basis sets such as 6-311++G(d,p), the optimized molecular structure of compounds similar to 3-Bromo-5-(1H-pyrazol-1-yl)pyridine has been determined. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental results from X-ray crystallography. researchgate.net For instance, in a related bromo-indazole derivative, computed bond lengths for C-N and C=N in the pyrazole (B372694) ring were found to be very close to experimental values. researchgate.net Such studies confirm that DFT methods can provide a reliable theoretical description of the molecular structure, and that the optimized geometries represent true minima on the potential energy surface. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For a related pyrazole derivative, DFT calculations revealed a HOMO-LUMO energy gap of 3.08 eV. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. wikipedia.org The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In many heterocyclic systems, it is sometimes necessary to consider orbitals beyond the immediate frontier, such as HOMO-1 or LUMO+1, to accurately correlate with observed reactivity trends, especially in nucleophilic substitutions on pyridine-like rings. wuxibiology.com

Table 1: Frontier Molecular Orbital Energies for a Related Pyrazole Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -3.42 |

| Energy Gap | 3.08 |

Data derived from a study on a related pyrazole compound. researchgate.net

DFT calculations are also instrumental in predicting and interpreting the spectroscopic properties of molecules. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov To improve the accuracy of these predictions, scaling factors are often applied to the calculated frequencies. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). nih.gov These calculations help in assigning the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. rsc.org For example, in a rhenium complex containing a 2-bromo-5-(1H-pyrazol-1-yl)pyrazine ligand, DFT was used to assign absorption bands to intraligand (IL) and metal-to-ligand charge transfer (MLCT) transitions. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com

Studies on various pyrazole and pyridine (B92270) derivatives have shown their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2) or as agents targeting the main protease (Mpro) of viruses like SARS-CoV-2. nih.govmdpi.com In these studies, docking simulations reveal the binding modes and affinities of the compounds within the active site of the target. The interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues. mdpi.com For instance, a study on new heterocyclic derivatives incorporating pyrazole and pyridine moieties demonstrated that the in silico docking results were well-aligned with their in vitro anti-inflammatory activity. mdpi.com

Energy Framework Analysis in Crystalline States

Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice. This method calculates the interaction energies between a central molecule and its neighbors, partitioning them into electrostatic, polarization, dispersion, and repulsion components. This provides a quantitative understanding of the forces that govern the crystal packing.

Excited-State Dynamics and Photoinduced Proton Transfer Mechanisms in Related Systems

The study of excited-state dynamics explores the fate of a molecule after it absorbs light. In certain molecules containing both a proton donor and an acceptor, a process known as Excited-State Intramolecular Proton Transfer (ESIPT) can occur. rsc.org This process is often ultrafast and leads to the formation of a tautomer with different photophysical properties, such as a large Stokes shift in fluorescence. rsc.org

While direct studies on this compound are not available, research on related systems provides valuable insights. For example, pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones have been shown to exhibit dual-state emission through an ESIPT mechanism. rsc.org Similarly, studies on anthracene-phenol-pyridine triads have explored photoinduced proton-coupled electron transfer (PCET), where both a proton and an electron are transferred upon photoexcitation. nih.gov These investigations use techniques like transient absorption and time-resolved photoluminescence spectroscopy, complemented by molecular dynamics simulations, to map the complex pathways of energy relaxation and chemical transformation in the excited state. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. nih.gov Among these, palladium-catalyzed reactions have been extensively utilized to derivatize pyridyl systems. nih.govmdpi.comyoutube.com

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for creating C-C bonds, particularly between sp2-hybridized carbon atoms. nih.gov This reaction is favored for its use of stable and less toxic organoboron reagents, which exhibit high selectivity. nih.gov For derivatives of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, this reaction has been pivotal. For instance, in the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives, the Suzuki-Miyaura coupling of a related 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with various aryl and heteroaryl boronic acids proved to be a convenient and efficient strategy. rsc.orgscispace.com

The optimization of reaction conditions is crucial for the success of Suzuki-Miyaura couplings. In one study, a tandem catalyst system of XPhosPdG2/XPhos was found to be essential to prevent the competing debromination reaction and achieve good to excellent yields of the desired C3-arylated products. rsc.orgscispace.com The reaction conditions were successfully applied to a range of boronic acids, including those with both electron-donating and electron-withdrawing groups, as well as heterocyclic boronic acids. scispace.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with a 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one Derivative

| Entry | Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 74 |

| 2 | 4-Biphenylboronic acid | 3-(Biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 79 |

| 3 | 1-Naphthylboronic acid | 3-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 85 |

| 4 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | - |

Data sourced from a study on a related pyrazolo[1,5-a]pyrimidin-5-one system. Yields are for isolated products. nih.govscispace.com

Beyond the widely used Suzuki-Miyaura reaction, other transition metal-catalyzed couplings are instrumental in modifying pyridine-based heterocycles. These reactions, often catalyzed by palladium, nickel, or iron complexes, proceed through a general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.orguwindsor.ca These methodologies allow for the coupling of various organometallic reagents with the C-Br bond of this compound, enabling the introduction of a wide range of substituents. For instance, Negishi coupling, which utilizes organozinc reagents, has been shown to be effective for coupling aryl halides with alkylzinc bromides. acs.org

The choice of catalyst, ligands, and reaction conditions is critical and can be tailored to achieve specific transformations. For example, palladium catalysts supported by bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the challenging oxidative addition step and promote high catalytic turnover. acs.org Such reactions have been successfully applied to the synthesis of highly substituted bipyridines and other complex heterocyclic systems. nih.govacs.org

Functional Group Interconversions on the Pyridine (B92270) and Pyrazole (B372694) Moieties

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the modification of a molecule's functional groups without altering its carbon skeleton. For this compound and its derivatives, FGIs can be performed on both the pyridine and pyrazole rings to access a wider range of analogues.

Common FGIs include the conversion of halides to other functional groups. The bromine atom in this compound, being a good leaving group, can be displaced by various nucleophiles. vanderbilt.edu For example, it can be converted to an amino group through palladium-catalyzed amination reactions. researchgate.net Furthermore, if other functional groups are present on the rings, they can be manipulated. For instance, a carboxylic acid group on the pyrazole ring, as seen in 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, can be converted into esters or amides. chemicalbook.com Nitrile groups can be reduced to primary amines, and nitro groups can be reduced to amino groups, which can then be further derivatized. vanderbilt.edu

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

Cyclization and annulation reactions are powerful strategies for constructing fused heterocyclic systems, which are prevalent in medicinally important compounds. This compound and its derivatives can serve as key building blocks in these transformations.

One notable example is the construction of pyrazolo[1,5-a]quinazolines through a Rh(III)-catalyzed [5+1] annulation reaction. rsc.org In this type of reaction, a phenyl-1H-pyrazol-5-amine derivative undergoes a C-H activation/cyclization cascade with an alkyne, where the alkyne provides a single carbon atom to form the fused six-membered ring. rsc.org Similarly, [3+2]-annulation reactions are widely used for synthesizing five-membered aromatic heterocycles. chim.itresearchgate.net For example, the reaction of a suitably functionalized pyrazole with a three-atom component can lead to the formation of a new fused ring.

These reactions often proceed through a Michael Initiated Ring Closure (MIRC) mechanism or a concerted [3+2]-cycloaddition, followed by an aromatization step. chim.itresearchgate.net The versatility of these reactions allows for the synthesis of a wide variety of fused heterocyclic systems with diverse substitution patterns.

Investigation of Photoinduced Tautomerization and Proton Transfer Reactivity

The photophysical and photochemical properties of pyrazole-pyridine systems have garnered significant interest. Studies on 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including a bromo-substituted analogue, have revealed fascinating photoinduced phenomena. nih.gov These molecules can exhibit multiple types of photoreactions, including excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT) in dimers. nih.gov

These processes are often manifested by the appearance of dual luminescence and are influenced by factors such as the solvent polarity and the hydrogen-bonding capabilities of the medium. nih.gov The ground-state equilibrium between different tautomeric forms (syn and anti) is also a key aspect of their chemistry. nih.gov The investigation of these photoinduced processes provides fundamental insights into the dynamics of proton transfer in heterocyclic systems and can inform the design of novel photoactive materials and sensors.

Applications in Medicinal Chemistry Research and Drug Discovery Scaffolds

Role as a Privileged Scaffold in Contemporary Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a robust starting point for drug discovery. nih.gov Both the pyrazole (B372694) and pyridine (B92270) rings are independently recognized as privileged structures in medicinal chemistry. nih.govnih.govnih.gov

The pyrazole nucleus, a five-membered diazole ring, is a cornerstone in the structure of numerous FDA-approved drugs, including kinase inhibitors like Crizotinib and Ruxolitinib, which are used in cancer therapy. nih.govnih.govtandfonline.com Its metabolic stability and versatile nature make it a frequent choice for bioisosteric replacement of other heterocyclic rings to enhance biological activity. nih.govglobalresearchonline.net The pyrazole ring's utility is demonstrated in its incorporation into drugs for a wide array of diseases, from cancer to viral infections and hypertension. nih.govtandfonline.com

Similarly, the pyridine ring is the second most common heterocycle found in FDA-approved drugs and is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.gov The fusion or direct linkage of these two privileged rings, as seen in pyrazolopyridine structures, creates a pharmacophore with potent and synergistic biological potential. researchgate.net This combined scaffold is a subject of growing interest, with derivatives being investigated as modulators of various enzymes and receptor systems. researchgate.netrsc.org Specifically, pyrazole-substituted pyridine derivatives are noted in the development of modern kinase inhibitors, underscoring the value of this combination in targeted therapies. nih.gov

Exploration of Derivatives as Enzyme Inhibitors

The 3-bromo-5-(1H-pyrazol-1-yl)pyridine scaffold serves as a key building block for the synthesis of various enzyme inhibitors, targeting a range of pathological conditions.

Derivatives based on pyrazole and pyridine scaffolds are actively being investigated as inhibitors of α-glucosidase and α-amylase, enzymes that are key targets in the management of type 2 diabetes. Inhibiting these enzymes slows the digestion of carbohydrates, thereby reducing post-meal blood glucose spikes.

Research has shown that pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which feature a fused pyrazole and pyrimidine (B1678525) (a diazine related to pyridine) core, exhibit significant in vitro α-glucosidase inhibitory activity. ukaazpublications.com In one study, certain substituted pyrazolo[1,5-a]pyrimidines demonstrated potent inhibition, with one compound achieving 94.61% inhibition in the assay. ukaazpublications.com Similarly, novel pyrazole-fused derivatives of oleanolic acid have been synthesized and found to be potent and selective α-glucosidase inhibitors with IC₅₀ values as low as 2.64 µM, while showing much lower activity against α-amylase, indicating valuable selectivity. nih.gov Other research on molecular hybrids containing a pyrazole ring, such as 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-ones, identified compounds with promising dual inhibitory activity against both α-glucosidase and α-amylase, with IC₅₀ values in the micromolar range. rjptonline.org Furthermore, studies on imidazo[1,2-a]pyridine (B132010) derivatives, which also contain a pyridine ring fused to a five-membered nitrogen heterocycle, have reported significant inhibitory activity against both enzymes. nih.gov

These findings from related pyrazole- and pyridine-containing heterocyclic systems highlight the potential of the this compound scaffold as a basis for developing new α-glucosidase and α-amylase inhibitors.

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it an important target for anticancer and immunosuppressive drugs. Research has identified that pyrazolyl-azine structures, including those with a pyridine core, are effective inhibitors of human DHODH.

Following the discovery of DHODH inhibition by 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives, subsequent studies explored a range of related azine-bearing analogues. nih.gov This research led to the development of highly potent inhibitors, demonstrating the value of the pyrazolyl-azine scaffold. For example, the introduction of a cyclopropyl (B3062369) group at position 5 of the pyridine ring in one series led to a significant improvement in the inhibition of virus replication, which was used as a phenotypic measure of DHODH inhibition.

The structure-activity relationship (SAR) studies revealed that modifications to the pyridine ring are critical for activity. Below is a table summarizing the findings for select pyridine-based analogues from a study targeting DHODH, where activity is measured by the inhibition of measles virus replication.

| Compound ID | R Group on Pyridine Ring | pMIC₅₀* |

| 6m | Cyano | <5.5 |

| 6p | Methoxy | 5.5 |

| 6q | Cyclopropyl | 7.0 |

| 6r | 3-Fluoro, 5-Cyclopropyl | 7.0 |

| 6s | 3-Cyano, 5-Cyclopropyl | 6.6 |

| pMIC₅₀ is the negative log of the concentration required for 50% inhibition of viral replication. | ||

| Data sourced from a study on 2-(3-alkoxy-1H-pyrazol-1-yl)azines as DHODH inhibitors. |

These results confirm that the pyrazolyl-pyridine core is a promising scaffold for designing novel DHODH inhibitors.

The pyrazolyl-pyridine framework is a prominent feature in the design of kinase inhibitors, which are a major class of targeted cancer therapies. Tropomyosin receptor kinases (TRKs) have emerged as important targets, and derivatives based on pyrazolo-pyridine fused systems have shown exceptional potency.

Research into pyrazolo[3,4-b]pyridine derivatives led to the identification of compounds with significant inhibitory activity against TRKA kinase. nih.govdntb.gov.uarsc.org For instance, through scaffold hopping and computer-aided drug design, one study synthesized 38 such derivatives, with compound C03 showing an IC₅₀ value of 56 nM against TRKA. nih.govrsc.org This compound also demonstrated selective antiproliferative activity against the Km-12 cancer cell line (IC₅₀ = 0.304 μM). rsc.org Other pyrazolo[3,4-b]pyridine compounds have also been reported as pan-TRK inhibitors with low nanomolar IC₅₀ values. nih.gov

Similarly, second-generation TRK inhibitors designed to overcome clinical resistance have been developed using the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.net These efforts have produced compounds with potent activity against both wild-type and mutant TRK kinases.

The table below presents the inhibitory activities of selected pyrazolo-pyridine based compounds against TRK kinases.

| Scaffold | Compound ID | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Notes |

| Pyrazolo[3,4-b]pyridine | C03 | 56 | - | - | Also showed antiproliferative activity. rsc.org |

| Pyrazolo[3,4-b]pyridine | 4 | 17 | 28 | 11 | Pan-TRK inhibitor. nih.gov |

| Pyrazolo[3,4-b]pyridine | 5 | 12 | 22 | 15 | Pan-TRK inhibitor with in vivo effect. nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 14h | 1.40 | - | - | Active against wild-type and mutant TRKA. researchgate.net |

| Pyrazolo[1,5-a]pyrimidine | 14j | 0.86 | - | - | Active against wild-type and mutant TRKA. researchgate.net |

These extensive findings solidify the pyrazolyl-pyridine architecture as a highly valuable scaffold for the development of potent and selective kinase inhibitors.

Investigation of In Vitro Biological Activities

The antioxidant potential of compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. wisdomlib.orgugm.ac.id

While direct DPPH assay data for this compound is not specified in the reviewed literature, numerous studies have confirmed the antioxidant properties of both pyrazole and pyridine derivatives. wisdomlib.orgugm.ac.idnih.govnih.govresearchgate.net For example, a study on novel thienyl-pyrazole derivatives identified compounds with excellent DPPH radical scavenging activity, with IC₅₀ values significantly lower than the standard antioxidant, ascorbic acid. nih.gov Specifically, compounds 5g and 5h in that series showed IC₅₀ values of 0.245 µM and 0.284 µM, respectively, compared to 0.483 µM for ascorbic acid. nih.gov

Another study on a pyridine-based chalcone, 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, demonstrated potent DPPH scavenging activity, with its effectiveness being attributed in part to the pyridine ring. ugm.ac.idresearchgate.net These consistent findings for related scaffolds strongly suggest that derivatives of this compound are viable candidates for investigation as antioxidant agents, with the DPPH assay being a primary method for such an assessment.

Antiproliferative and Cytotoxic Effects in Cell Line Models

The development of novel anticancer agents is a critical area of research, and heterocyclic compounds are a rich source of inspiration. The structural motif of this compound, combining a pyridine and a pyrazole ring, is found in various compounds with demonstrated antiproliferative and cytotoxic effects against cancer cell lines.

For example, a series of novel dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives were synthesized and evaluated for their antiproliferative activity against several human hematological and breast cancer cell lines. ulpgc.es These studies highlight the potential of the fused pyrazolo-pyridine scaffold in cancer therapy. Similarly, research on 3-(pyrid-2-yl)-pyrazolines has identified compounds with sub-micromolar antiproliferative activity in the NCI 60 human tumor cell line screen. rsc.org The mechanism of action for some of these pyrazoline derivatives is suggested to involve the disruption of microtubule formation, a validated target for cancer chemotherapy. rsc.org

Furthermore, novel 5-phenyl-1H-pyrazol derivatives have been designed and synthesized as potential inhibitors of the BRAF(V600E) mutant, a key driver in certain cancers. nih.gov One such derivative, 1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea, displayed potent inhibitory activity against BRAF(V600E) and significant antiproliferative effects against melanoma cell lines. nih.gov While these compounds are structurally distinct from this compound, they underscore the potential of the pyrazole-pyridine combination as a valuable scaffold for the design of new anticancer agents.

Table 2: Antiproliferative Activity of Related Pyrazole and Pyridine Derivatives

| Compound Class | Example Compound | Cell Line(s) | IC50/Activity | Reference |

| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivatives | - | HEL, K-562, HL-60, SKBR3, MCF-7, MDA-MB-231, BT-549, HS-578T | Antiproliferative activity observed | ulpgc.es |

| 3-(pyrid-2-yl)-pyrazolines | Lead compound 8i | NCI 60 human tumor cell lines | Sub-micromolar activity | rsc.org |

| 5-phenyl-1H-pyrazol derivatives | 1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea | WM266.4, A375 | IC50 = 1.50 and 1.32 µM, respectively | nih.gov |

Note: The data in this table is for structurally related compounds and not for this compound itself. IC50 = half maximal inhibitory concentration.

Anti-inflammatory Potential in Preclinical Models

Inflammation is a key pathological feature of numerous chronic diseases, and the development of new anti-inflammatory agents remains a priority. Pyrazole and its derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib (B62257) being a prominent example.

A review of small molecule compounds with anti-inflammatory activity highlights the prevalence of pyrazole and pyrazoline derivatives. nih.gov These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation. nih.gov For instance, certain novel pyrazole and pyrazoline derivatives have shown significant anti-inflammatory activity in carrageenan-induced rat paw edema models, a standard preclinical test for acute inflammation. nih.gov

While direct preclinical studies on the anti-inflammatory potential of this compound have not been reported, the established anti-inflammatory properties of the pyrazole core strongly suggest that this compound could serve as a valuable starting point for the design of new anti-inflammatory agents. The specific substitution pattern of this compound may offer a unique pharmacological profile.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, SAR studies on related compounds can guide the design of more potent and selective derivatives.

Research on a series of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives as ALK2 inhibitors has provided valuable SAR data. ulpgc.es These studies explored the impact of various substituents on the pyridine ring, demonstrating how modifications can modulate kinase inhibitory activity. ulpgc.es Although the core is different, the principles of how substitutions on a pyridine ring affect target binding are relevant.

The development of new dihydro-1H-pyrazolo[1,3-b]pyridine and pyrazolo[1,3-b]pyridine embelin derivatives also yielded important SAR insights. ulpgc.es The evaluation of these compounds against a panel of cancer cell lines allowed for the identification of structural features that contribute to antiproliferative activity. ulpgc.es These findings, while specific to the embelin derivatives, can inform the derivatization strategy for this compound to optimize its potential as an anticancer agent. The bromine atom at the 3-position and the pyrazole at the 5-position of the pyridine ring are key handles for synthetic modification, allowing for the exploration of a wide chemical space to enhance biological activity.

Applications in Materials Science Research

Development as Ligands in Coordination Chemistry

The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family, to which 3-Bromo-5-(1H-pyrazol-1-yl)pyridine is closely related, is well-regarded for its adaptable coordination abilities and the potential for extensive functionalization. mdpi.com The presence of the bromo- and pyrazolyl-substituents on the pyridine (B92270) core allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.

The synthesis of metal complexes using pyrazolyl-pyridine ligands is a subject of extensive research. Typically, these ligands act as tridentate N-donors, coordinating with a central metal ion through the nitrogen atoms of the pyridine and both pyrazole (B372694) rings. mdpi.com In the case of this compound, it would likely act as a bidentate or monodentate ligand, or as a component in a larger, more complex ligand system.

The design of these complexes often involves reacting the ligand with a metal salt, such as an iron(II) tetrafluoroborate, in a suitable solvent like acetone (B3395972) or chloroform. nih.gov The resulting complexes can exhibit a range of coordination geometries, often forming pseudo-octahedral structures around the central metal ion. nih.gov The synthesis of related pyrazole-based ligands has been shown to yield complexes with various metals, including cadmium(II), cobalt(II), and iridium(III), demonstrating the versatility of this chemical family. rsc.orgrsc.org

For instance, iridium(III) complexes have been successfully synthesized using (1H-pyrazol-5-yl)pyridine derivative ancillary ligands. rsc.org Similarly, platinum(II) complexes with 2,6-bis(1-alkylpyrazol-3-yl)pyridine ligands have been prepared by reacting a platinum-containing precursor with the desired ligand in the presence of a base and a copper(I) iodide catalyst. nih.gov These synthetic strategies highlight established routes for incorporating ligands like this compound into functional metal complexes.

A significant area of investigation for pyrazolyl-pyridine-based metal complexes is the phenomenon of spin crossover (SCO). This property, often observed in iron(II) complexes, involves a reversible switch between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli like temperature, pressure, or light. nih.govmdpi.com This switching leads to measurable changes in magnetic, optical, and structural properties. mdpi.com

Metal-Organic Frameworks (MOFs) incorporating SCO-active complexes are of particular interest for applications in sensing and data storage. nih.govresearchgate.net The spin transition in these materials is often highly sensitive to the presence of guest molecules within the framework's pores. mdpi.com The transition between HS and LS states induces significant structural changes in the coordination environment of the metal ion. For example, in one study, the average Fe-N bond length in a related complex changed from 2.167(5) Å in the HS state at 250 K to 1.964(5) Å in the LS state at 150 K. nih.gov This structural change is coupled to a lattice expansion and contraction, which can alter the pore structure of the MOF. mdpi.comnih.gov

The table below summarizes the structural changes observed in a related spin-crossover coordination polymer upon temperature change, illustrating the strong coupling between the spin state and the crystal lattice.

| Parameter | Low-Spin (LS) State | High-Spin (HS) State | Change (LS to HS) |

| Fe-N Bond Length (avg.) | 1.964(5) Å (at 150 K) | 2.167(5) Å (at 250 K) | ~10.3% increase |

| Unit Cell Volume Change | - | - | ~5% increase |

| Unit Cell Axis 'a' | - | - | ~2% expansion |

| Unit Cell Axis 'b' | - | - | ~4% expansion |

| Unit Cell Axis 'c' | - | - | ~4% shrinkage |

| Data derived from studies on related Fe(II) spin-crossover frameworks. mdpi.comnih.gov |

The design of ligands like this compound is crucial in tuning the SCO properties of the resulting MOFs. The electronic effects of the bromo-substituent and the steric bulk of the pyrazolyl group can influence the ligand field strength around the metal center, thereby affecting the temperature and cooperativity of the spin transition. nih.gov

Photophysical Properties and Advanced Sensor Development

The unique electronic structure of this compound and its metal complexes gives rise to interesting photophysical properties, which are being explored for applications in luminescent materials and chemical sensors.

Complexes containing pyrazolyl-pyridine ligands are known to exhibit luminescence, often arising from phosphorescence. rsc.org The emission properties can be tuned by modifying the ligand structure. For example, iridium(III) complexes with various (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands have been shown to be highly efficient green light emitters, with phosphorescence quantum efficiencies ranging from 0.76 to 0.82. rsc.org

The electronic absorption spectra of these types of complexes typically show bands corresponding to π→π* intraligand (IL) transitions within the ligand itself, as well as metal-to-ligand charge transfer (MLCT) transitions. nih.gov The MLCT transitions involve the transfer of an electron from a d-orbital of the metal to a π-orbital of the ligand. In some platinum(II) complexes with related ligands, absorption bands around 390 nm have been assigned to a mixture of the azo moiety's π→π transition and the dπ(Pt)→π*(2,6-bis(1-alkylpyrazol-3-yl)pyridine) MLCT transition. nih.gov

The table below details the photophysical properties of several green-emitting Iridium(III) complexes with ancillary ligands related to this compound.

| Complex | Emission Peak (nm) | Phosphorescence Quantum Efficiency (Φp) | Application |

| Ir-me | 499 | 0.82 | OLED |

| Ir-cf3 | 494 | 0.76 | OLED |

| Ir-py | 496 | 0.78 | OLED |

| Ir-ph | 496 | 0.80 | OLED |

| Data from a study on Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs). rsc.org |

These findings suggest that complexes of this compound could also possess valuable luminescent properties, potentially applicable in the development of new phosphors for OLEDs or other photonic devices. mdpi.com

The sensitivity of the properties of pyrazolyl-pyridine complexes to their local environment makes them promising candidates for chemical sensors. For instance, the spin state of SCO-MOFs can be altered by the absorption of guest molecules, providing a mechanism for vapor sensing. rsc.org A sensor based on a micro-patterned grating of a SCO complex demonstrated good reversibility and a low limit of detection for various organic compounds at room temperature. rsc.org

Furthermore, the luminescent properties of these complexes can be responsive to analytes. While specific research into proton sensors using this compound is not widely documented, the principle is well-established in related systems. The protonation or deprotonation of the ligand or a change in the local pH can alter the electronic structure of the complex, leading to a change in its luminescence intensity or wavelength. This mechanism forms the basis for developing optical proton sensors. The nitrogen atoms in the pyrazole and pyridine rings of this compound are potential sites for protonation, making it a candidate for such applications.

Future Research Directions and Translational Potential

Development of Novel and Sustainable Synthetic Routes

While existing synthetic routes to pyrazole-containing compounds are established, there is a growing need for more sustainable and efficient methodologies. Future research should focus on "green chemistry" approaches to minimize environmental impact and improve economic feasibility.

Key areas for exploration include:

Catalyst Innovation: Investigating the use of earth-abundant metal catalysts (e.g., iron, copper) in place of precious metals for coupling reactions could drastically reduce costs and environmental concerns. researchgate.net The development of reusable heterogeneous catalysts, such as those based on clay-supported nitrates ("Clayfen" or "Claycop"), offers a pathway to simplified purification and catalyst recycling. researchgate.net

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. This is particularly relevant for potentially hazardous reactions.

Alternative Solvents: Research into the use of greener solvents, such as bio-derived solvents or supercritical fluids, can replace hazardous solvents like dioxane, which is commonly used in reactions involving pyrazole (B372694) derivatives. mdpi.comresearchgate.net

Photocatalysis: The use of light to drive chemical reactions represents a clean and powerful synthetic tool. researchgate.net Exploring photocatalytic methods for the synthesis and functionalization of the pyrazole and pyridine (B92270) rings could lead to novel and efficient reaction pathways. researchgate.net

Expanding the Scope of Derivatization and Multifunctionalization Strategies

The bromine atom on the pyridine ring is a key functional handle for a wide range of cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the introduction of diverse aryl and heteroaryl substituents, creating a library of novel compounds. researchgate.net

Future derivatization strategies should aim for greater complexity and functionality:

Multi-component Reactions: Designing one-pot, multi-component reactions would enable the rapid assembly of complex molecules from simple starting materials, significantly improving synthetic efficiency.

Late-Stage Functionalization: Developing methods for the selective functionalization of the C-H bonds on both the pyrazole and pyridine rings would allow for the modification of complex derivatives at a late stage of the synthesis, providing access to analogues that are difficult to obtain through traditional methods.

Click Chemistry: Employing "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be used to attach the 3-Bromo-5-(1H-pyrazol-1-yl)pyridine core to other molecules, including biomolecules or polymers, to create multifunctional conjugates.

| Derivatization Strategy | Reaction Type | Potential Functionality Introduced | Key Advantage |

| Suzuki-Miyaura Coupling | Cross-Coupling | Aryl, Heteroaryl groups | High tolerance of functional groups |

| Buchwald-Hartwig Amination | Cross-Coupling | Substituted Amines | Formation of C-N bonds |

| Sonogashira Coupling | Cross-Coupling | Alkynes | Introduction of linear, rigid linkers |

| Nucleophilic Aromatic Substitution | Substitution | Alkoxides, Thiolates, Amines | Versatile for introducing heteroatoms |

Advanced Mechanistic Studies of Biological Interactions (in vitro)

Pyrazole and pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antidiabetic, and antimicrobial properties. nih.govnih.gov While initial screenings may identify promising compounds, a deeper understanding of their mechanism of action is crucial for rational drug design.

Future in vitro studies should include:

Target Identification and Validation: For derivatives showing significant biological activity, identifying the specific protein or enzyme they interact with is a primary goal. Techniques like affinity chromatography and proteomics can be employed for this purpose.

Enzyme Inhibition Assays: For compounds targeting enzymes, such as α-glucosidase and α-amylase in the context of diabetes, detailed kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive). nih.gov

Structural Biology: Obtaining crystal structures of active derivatives bound to their biological targets can provide atomic-level insights into the binding interactions, guiding the design of more potent and selective inhibitors.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict binding modes and affinities, helping to prioritize compounds for synthesis and experimental testing. nih.gov The molecular electrostatic potential (MEP) map can also be used to visualize charge distributions and predict reactivity. nih.gov

Exploration of Emerging Material Science Applications

The nitrogen atoms in the pyrazole and pyridine rings make this compound and its derivatives excellent ligands for coordinating with metal ions. researchgate.net This property opens up a wide range of applications in material science.

Promising areas for future research include:

Metal-Organic Frameworks (MOFs): Pyrazolates are effective ligands for constructing stable MOFs, which are porous materials with applications in gas storage, separation, and catalysis. researchgate.netnih.govnih.gov The bidentate nature of the pyrazolyl-pyridine scaffold can be exploited to create novel MOF architectures with tailored properties. nih.govnih.gov

Coordination Polymers: The ability to form coordination polymers with various transition metals could lead to materials with interesting magnetic, luminescent, or conductive properties. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Pyrazole-based ligands have been used in the development of highly efficient iridium(III) complexes for OLEDs. rsc.org Derivatives of this compound could be investigated as ancillary ligands to tune the photophysical properties of metal complexes for applications in lighting and displays. rsc.org

Sensors: The coordination properties of the molecule could be harnessed to develop chemosensors for the detection of specific metal ions or small molecules. Binding events could be signaled by changes in fluorescence or color.

By pursuing these research avenues, the scientific community can continue to build upon the versatile foundation of this compound, paving the way for new discoveries in medicine, catalysis, and materials science.

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-5-(1H-pyrazol-1-yl)pyridine?

The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A common method involves reacting 2,6-dibromopyridine with 1H-pyrazole under inert conditions (e.g., argon) in a polar aprotic solvent like 2-methoxyethyl ether. Potassium is often used as a base to deprotonate pyrazole, facilitating substitution. Purification challenges arise due to mixed di- and mono-substituted products; selective precipitation using ZnCl₂ allows isolation of the mono-substituted product (60% yield) without column chromatography . Alternative routes include using 3-bromopyrazole with halogenated pyridines under Negishi cross-coupling conditions .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton shifts at δ 8.6–7.0 ppm for pyridine and pyrazole moieties) .

- HRMS : Verify molecular weight (e.g., calculated [M+H]⁺ = 224.0 for C₈H₆BrN₃) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., SHELX software for refinement; hydrogen-bonded chains observed in [110] direction) .

Q. What are the recommended storage conditions to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as brominated pyridines are prone to hydrolysis.

Advanced Research Questions

Q. How can regioselectivity challenges in brominated pyrazole-pyridine synthesis be addressed?

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Directed metalation : Use nBuLi at –80°C to selectively functionalize pyridine at the 5-position before introducing pyrazole .

- Vilsmeier-Haack conditions : Achieve formylation at specific sites (e.g., pyridine C-3) to direct subsequent bromination .

- Transition-metal catalysis : Pd/Cu-mediated cross-coupling to control substitution patterns .

Q. What computational methods support the analysis of electronic properties?

Density Functional Theory (DFT) calculations are used to predict:

Q. How is this compound utilized in coordination chemistry?

The pyrazole-pyridine motif acts as a multidentate ligand. Examples include:

- Iron(II) complexes : Synthesized with FeSO₄ in methanol, forming helical structures with N–H···O hydrogen bonds .

- Cobalt(III) dopants : Used in solid-state dye-sensitized solar cells for charge transport enhancement .

Q. What strategies mitigate byproduct formation during scale-up?

- Kinetic control : Optimize reaction time (e.g., 48 hours at 60°C for Fe(II) complexation) to favor mono-substitution .

- Solvent engineering : Use dichloromethane-hexane mixtures for recrystallization to remove di-substituted impurities .

Critical Analysis of Contradictions

- SHELX vs. Modern Software : While SHELX remains widely used for small-molecule refinement , newer programs offer superior handling of twinned macromolecular data. Researchers must validate results with complementary tools like Olex2 .

- Regioselectivity in Cross-Coupling : and report differing yields (60% vs. 82%), likely due to solvent/base choices. Methanol and DMF favor higher selectivity in Li-mediated reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.